3-Bromo-2-chloropyridine-4-boronic acid
Overview
Description
3-Bromo-2-chloropyridine-4-boronic acid is a versatile organoboron compound with a molecular formula of C5H4BBrClNO2. It is characterized by the presence of bromine, chlorine, and boronic acid functional groups attached to a pyridine ring. This compound is widely used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction.
Synthetic Routes and Reaction Conditions:
Boronic Acid Synthesis: The compound can be synthesized through the reaction of 3-bromo-2-chloropyridine with a boronic acid derivative under suitable conditions.
Metal-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura cross-coupling reaction is a common method for synthesizing this compound. This involves the reaction of a halopyridine with a boronic acid in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the desired product.
Types of Reactions:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of this compound with aryl halides to form biaryl compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form pyridine-N-oxide derivatives or reduction to form pyridine derivatives.
Substitution Reactions: The halogen atoms on the pyridine ring can be substituted with various nucleophiles.
Common Reagents and Conditions:
Palladium Catalysts: Commonly used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Organic solvents like toluene or dimethylformamide (DMF).
Major Products Formed:
Biaryl Compounds: Resulting from Suzuki-Miyaura cross-coupling reactions.
Pyridine Derivatives: Resulting from reduction reactions.
Pyridine-N-oxide Derivatives: Resulting from oxidation reactions.
Scientific Research Applications
3-Bromo-2-chloropyridine-4-boronic acid is extensively used in scientific research due to its reactivity and versatility:
Chemistry: It is a key reagent in cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules.
Biology: It is used in the development of bioactive compounds and probes for biological studies.
Medicine: It plays a role in the synthesis of pharmaceuticals and drug discovery.
Industry: It is utilized in the production of materials and chemicals with specific properties.
Mechanism of Action
The mechanism by which 3-bromo-2-chloropyridine-4-boronic acid exerts its effects involves its participation in cross-coupling reactions. The boronic acid group facilitates the formation of carbon-carbon bonds through the transmetalation step, where the boron atom transfers the organic group to the palladium catalyst, which then transfers it to the halide partner.
Molecular Targets and Pathways:
Palladium-Catalyzed Reactions: The compound acts as a substrate in palladium-catalyzed cross-coupling reactions.
Transmetalation: The key step in the Suzuki-Miyaura reaction involves the transfer of the organic group from boron to palladium.
Comparison with Similar Compounds
3-Bromo-2-chloropyridine-4-boronic acid is similar to other boronic acids and halopyridines, but its unique combination of halogens and boronic acid groups makes it particularly useful in specific reactions. Some similar compounds include:
2-Bromo-3-chloropyridine-4-boronic acid: Similar structure but different halogen positions.
3-Bromo-2-fluoropyridine-4-boronic acid: Similar but with a fluorine atom instead of chlorine.
2-Bromo-3-chloropyridine-5-boronic acid: Different position of the boronic acid group.
Properties
IUPAC Name |
(3-bromo-2-chloropyridin-4-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BBrClNO2/c7-4-3(6(10)11)1-2-9-5(4)8/h1-2,10-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHSDUAXKXSMERY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=NC=C1)Cl)Br)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BBrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60657291 | |
Record name | (3-Bromo-2-chloropyridin-4-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60657291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072944-16-1 | |
Record name | B-(3-Bromo-2-chloro-4-pyridinyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1072944-16-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Bromo-2-chloropyridin-4-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60657291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.